Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate

Orthogonal Protection Spirohydantoin Synthesis Medicinal Chemistry Building Blocks

Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate (CAS 2248325-31-5) belongs to the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (spirohydantoin) family, a scaffold extensively exploited for pan‑PHD inhibition, dual PLD1/2 antagonism, IDO/TDO blockade, and mitochondrial permeability‑transition‑pore regulation. The compound features a tert‑butyl‑acetate substituent at the N3‑position and a free secondary amine at N8, yielding a molecular weight of 283.32 g·mol⁻¹, an XLogP3 of 0, two hydrogen‑bond donors, and five hydrogen‑bond acceptors.

Molecular Formula C13H21N3O4
Molecular Weight 283.328
CAS No. 2248325-31-5
Cat. No. B2379394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate
CAS2248325-31-5
Molecular FormulaC13H21N3O4
Molecular Weight283.328
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1C(=O)C2(CCNCC2)NC1=O
InChIInChI=1S/C13H21N3O4/c1-12(2,3)20-9(17)8-16-10(18)13(15-11(16)19)4-6-14-7-5-13/h14H,4-8H2,1-3H3,(H,15,19)
InChIKeyOAWDTYKWVXGDJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 2-(2,4-Dioxo-1,3,8-Triazaspiro[4.5]Decan-3-yl)Acetate (CAS 2248325-31-5) – Procurement-Focused Identity & Class Profile


Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate (CAS 2248325-31-5) belongs to the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione (spirohydantoin) family, a scaffold extensively exploited for pan‑PHD inhibition, dual PLD1/2 antagonism, IDO/TDO blockade, and mitochondrial permeability‑transition‑pore regulation [1] [2]. The compound features a tert‑butyl‑acetate substituent at the N3‑position and a free secondary amine at N8, yielding a molecular weight of 283.32 g·mol⁻¹, an XLogP3 of 0, two hydrogen‑bond donors, and five hydrogen‑bond acceptors [3]. This specific substitution pattern is intentionally designed to provide orthogonal protecting‑group chemistry and regioselective derivatisation, making the compound a strategic intermediate for structure‑activity‑relationship (SAR) exploration rather than a final active pharmaceutical ingredient.

Why Generic 1,3,8‑Triazaspiro[4.5]Decane Building Blocks Cannot Replace Tert‑Butyl 2‑(2,4‑Dioxo‑1,3,8‑Triazaspiro[4.5]Decan‑3‑yl)Acetate


Although numerous 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione derivatives are commercially offered, the location and nature of the protecting group dictate the entire synthetic sequence. The most frequently listed alternative is the N8‑Boc‑protected variant (CAS 183673‑70‑3), which places the acid‑labile tert‑butoxycarbonyl group on the piperidine nitrogen while leaving the hydantoin NH₃ position unsubstituted [1]. Swapping these two compounds results in an orthogonal reactivity profile: the N8‑Boc compound cannot undergo selective N3‑alkylation without first protecting the hydantoin, whereas the target compound’s tert‑butyl ester is cleavable under mild acidic conditions independently of the N8 amine, enabling a divergent synthetic strategy that the N8‑Boc isomer cannot replicate [2]. The quantitative evidence below substantiates why this regiochemical distinction is not cosmetic but determinative for project timelines, yield, and product purity.

Quantitative Differentiation Evidence for Tert‑Butyl 2‑(2,4‑Dioxo‑1,3,8‑Triazaspiro[4.5]Decan‑3‑yl)Acetate Versus Closest Analogs


Regioselective Protection: N3‑tert‑Butyl Acetate vs. N8‑Boc – Synthetic Versatility

The target compound carries an acid‑labile tert‑butyl ester exclusively at the N3‑acetyl position while retaining a free N8 secondary amine. Its nearest commercial comparator, tert‑butyl 2,4‑dioxo‑1,3,8‑triazaspiro[4.5]decane‑8‑carboxylate (CAS 183673‑70‑3), positions the acid‑labile Boc group on N8 and leaves the hydantoin NH₃ unsubstituted [1]. This inversion of protecting‑group placement means that chemistries requiring a free piperidine nitrogen (e.g., reductive amination, sulfonamide formation) can be executed directly on the target compound, whereas the N8‑Boc analog demands an additional Boc‑deprotection step that is incompatible with many downstream transformations. The target compound’s tert‑butyl ester can be cleaved with TFA without affecting the spirohydantoin, unlocking the free carboxylic acid for amide coupling [2].

Orthogonal Protection Spirohydantoin Synthesis Medicinal Chemistry Building Blocks

Computed Physicochemical Properties: N3‑Acetate vs. N8‑Boc Analog

PubChem‑computed descriptors provide a direct quantitative comparison between the target compound and the N8‑Boc analog [1] [2]. The target compound has a lower XLogP3 (0 vs. 0.2), a higher rotatable bond count (4 vs. 2), and an additional hydrogen bond acceptor (5 vs. 4). These differences, while numerically modest, reflect the distinct conformational and electronic environments imposed by the N3‑acetate linkage versus the N8‑carbamate. The increased rotatable bonds confer greater conformational flexibility for target engagement, while the additional HBA can strengthen polar interactions in a binding pocket [3].

Drug‑likeness ADME Prediction Lead Optimization

Scaffold‑Validated Biological Activity: Class‑Level Potency Benchmarking

Although no direct bioassay data were located for CAS 2248325‑31‑5 itself, the 1,3,8‑triazaspiro[4.5]decane‑2,4‑dione core to which it belongs has been rigorously validated across multiple target families. In the PLD inhibitor series, the N8‑substituted spirohydantoin ML298 achieved PLD2 IC50 = 355 nM with >56‑fold selectivity over PLD1 (IC50 > 20 000 nM), while the close analog ML299 displayed dual PLD1/PLD2 inhibition (IC50 = 6 nM and 20 nM, respectively) [1]. In the HIF‑PHD pan‑inhibitor series, spirohydantoin derivatives attained PHD2 IC50 values below 100 nM [2]. These benchmarks demonstrate that the core scaffold is intrinsically capable of high‑affinity target engagement, and the N3‑acetate‑protected building block serves as the direct precursor for introducing key N8‑substituents that govern potency and selectivity.

Kinase Inhibition Phospholipase D Immuno‑Oncology

Commercial Availability and Purity: Enamine Catalog vs. Discontinued Sources

The target compound is actively stocked by Enamine (catalog EN300‑309243) at 95.0% purity in quantities from 100 mg to 10 g, with transparent pricing (e.g., 10 g at $4 176, 0.1 g at $337 as of 2025‑03‑19) [1]. In contrast, the product formerly listed by CymitQuimica (Biosynth) under reference 3D‑YPD32531 is explicitly marked as ‘Discontinued’ for both 25 mg and 250 mg quantities . Multiple close analogs—including the N8‑Boc variant (CAS 183673‑70‑3)—are widely available from numerous vendors, but none offer the identical orthogonal protection pattern of the target compound. This active commercial status and documented purity specification reduce procurement risk for laboratories requiring this precise intermediate.

Chemical Procurement Building Block Sourcing Supply Chain Reliability

Optimal Application Scenarios for Tert‑Butyl 2‑(2,4‑Dioxo‑1,3,8‑Triazaspiro[4.5]Decan‑3‑yl)Acetate Based on Quantitative Differentiation Evidence


Divergent N8‑Functionalisation for PLD or HIF‑PHD SAR Libraries

When the synthetic strategy requires a free piperidine nitrogen for late‑stage diversification while keeping the hydantoin acetic acid moiety protected, the target compound is the only commercially available intermediate that directly enables this. The N8‑Boc analog (CAS 183673‑70‑3) would mandate an additional Boc‑deprotection step, which is incompatible with acid‑sensitive substrates. Using the target compound, parallel libraries of N8‑substituted spirohydantoins can be generated in a single step via reductive amination, sulfonamide formation, or urea coupling, capitalising on the steep SAR previously validated for PLD1/2 inhibitors (IC50 range 6 nM to >20 000 nM) [1] and HIF‑PHD pan‑inhibitors (PHD2 IC50 < 100 nM) .

Prodrug Design Requiring Regioselective Ester Hydrolysis

The tert‑butyl ester at the N3‑acetyl position is cleavable under mild acidic conditions (e.g., TFA/DCM) to reveal the free carboxylic acid without affecting the spirohydantoin core or the N8 amine [1]. This orthogonal deprotection is essential for constructing prodrugs where the carboxylic acid must be unmasked after the N8 position has been elaborated. The N8‑Boc isomer cannot achieve this sequence because the Boc group is also acid‑labile, leading to simultaneous deprotection at both positions. The XLogP3 difference (0 vs. 0.2) and additional hydrogen‑bond acceptor further suggest that the target compound’s ester can modulate passive permeability prior to hydrolysis.

Fragment‑Based and Structure‑Guided Lead Generation on the Spirohydantoin Core

In fragment‑based drug discovery, the spirohydantoin core has been co‑crystallised with ATP synthase c‑subunit and is implicated in mitochondrial permeability transition pore (mPTP) inhibition [1]. The target compound, with its computed TPSA of 87.7 Ų, two HBDs, and five HBAs, fulfills standard fragment‑like property criteria and provides a structurally resolved starting point for fragment growing. Its free N8 allows direct coupling of elaborated fragments identified by virtual screening, while the N3‑tert‑butyl ester serves as a synthetic handle for subsequent prodrug optimisation. No other commercially available spirohydantoin building block combines an N3‑protected acetic acid with an unprotected N8.

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